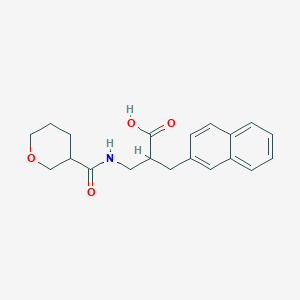![molecular formula C13H19N3O3 B6662741 2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6662741.png)
2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and piperidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through a condensation reaction between an appropriate amine and a β-keto ester or β-diketone. The resulting pyrimidine derivative is then further modified to introduce the 2,2-dimethyl-3-amino group and the propan-2-yl substituent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the amino group to an amine oxide.
Reduction: : Reduction of the pyrimidine ring or other functional groups.
Substitution: : Replacement of hydrogen atoms or other substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a tool for studying enzyme inhibition or as a precursor for bioactive molecules with potential therapeutic effects.
Medicine
Potential medical applications include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the production of advanced materials or as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-[(4-methylpyrimidine-5-carbonyl)amino]propanoic acid
2,2-Dimethyl-3-[(4-ethylpyrimidine-5-carbonyl)amino]propanoic acid
2,2-Dimethyl-3-[(4-propylpyrimidine-5-carbonyl)amino]propanoic acid
Uniqueness
2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid is unique due to its specific structural features, such as the propan-2-yl group on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,2-dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8(2)10-9(5-14-7-16-10)11(17)15-6-13(3,4)12(18)19/h5,7-8H,6H2,1-4H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYRUCNVFRRNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1C(=O)NCC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid](/img/structure/B6662667.png)
![4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B6662673.png)

![4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid](/img/structure/B6662678.png)
![4-[2-(2-Fluoro-5-methylphenoxy)acetyl]morpholine-2-carboxylic acid](/img/structure/B6662692.png)
![5-[[[1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B6662693.png)
![5-[[[3-Methyl-2-(5-phenyltetrazol-2-yl)butanoyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B6662698.png)
![2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid](/img/structure/B6662704.png)
![2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B6662715.png)
![2-[4-[2-(1-Adamantyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6662718.png)
![2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6662728.png)
![3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2,2-dimethylpropanoic acid](/img/structure/B6662737.png)
![3-[[1-[(3-Fluorophenyl)methyl]triazole-4-carbonyl]amino]-2,2-dimethylpropanoic acid](/img/structure/B6662744.png)
![1-[4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxylic acid](/img/structure/B6662748.png)
